molecular formula C11H7FIN3O4 B10908970 Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B10908970
M. Wt: 391.09 g/mol
InChI Key: MBDWPRLZVKJSCO-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoro-nitrophenyl group, an iodine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Iodination: The substitution of a hydrogen atom with an iodine atom on the pyrazole ring.

    Esterification: The formation of the carboxylate ester group.

Each step requires specific reagents and conditions. For example, nitration may involve the use of nitric acid and sulfuric acid, while iodination might require iodine and a suitable catalyst. Esterification often involves methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Halogen exchange reactions, particularly involving the iodine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the iodine atom could result in various halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group and iodine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of both a pyrazole ring and an iodine atom, which confer distinct chemical and biological properties

Biological Activity

Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H7FIN3O4C_{11}H_{7}FIN_{3}O_{4}, with a molecular weight of approximately 391.09 g/mol. The compound features a pyrazole ring, a carboxylate group, and halogenated phenyl substituents, which contribute to its reactivity and biological activity .

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Similar pyrazole derivatives have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : The presence of halogen atoms may enhance the compound's ability to interact with microbial targets.
  • Inhibition of Enzymatic Activities : Potential interactions with enzymes involved in metabolic pathways could be explored.

Anticancer Activity

A comparative analysis of this compound against established anticancer agents revealed its potential efficacy. For instance, certain pyrazole derivatives have demonstrated IC50_{50} values in the micromolar range against breast (MCF-7) and lung (A549) cancer cell lines, suggesting that this compound may exhibit similar or enhanced activity .

CompoundCell LineIC50_{50} Value (µM)
This compoundMCF-7TBD
DoxorubicinMCF-70.12 - 2.78
TamoxifenMCF-710.38

Antimicrobial Activity

The compound’s structural features suggest it may possess antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth, leading to significant findings in drug discovery for infectious diseases.

The biological activity of this compound is hypothesized to involve:

  • Hydrophobic Interactions : The halogenated substituents may facilitate strong binding interactions with target proteins.
  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes could be a mechanism for its anticancer and antimicrobial effects.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, suggesting a possible pathway for this compound as well.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including halogenation reactions and coupling strategies. Understanding these synthetic routes allows for the development of derivatives that may enhance biological activity or selectivity.

Synthesis Pathways

Common synthetic approaches include:

  • Halogenation Reactions : Utilizing N-halosuccinimides to introduce halogens into the pyrazole framework .
StepReaction TypeKey Reagents
1HalogenationN-Halosuccinimide
2CouplingVarious coupling agents

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of similar pyrazole derivatives:

  • Study on Anticancer Activity : A recent study reported that certain derivatives exhibited IC50_{50} values comparable to established chemotherapeutics, indicating potential as new therapeutic agents .
  • Antimicrobial Evaluation : Research has shown that structurally similar compounds demonstrate significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Properties

Molecular Formula

C11H7FIN3O4

Molecular Weight

391.09 g/mol

IUPAC Name

methyl 1-(2-fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylate

InChI

InChI=1S/C11H7FIN3O4/c1-20-11(17)10-8(13)5-15(14-10)9-3-2-6(16(18)19)4-7(9)12/h2-5H,1H3

InChI Key

MBDWPRLZVKJSCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1I)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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